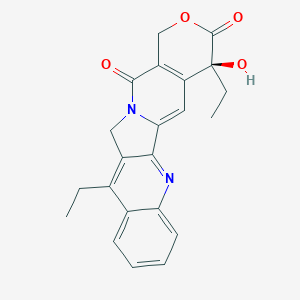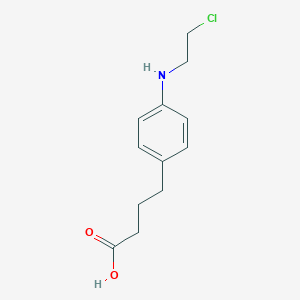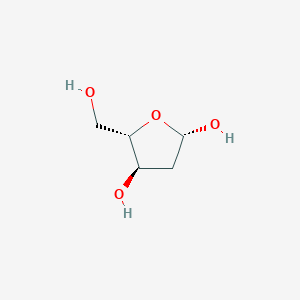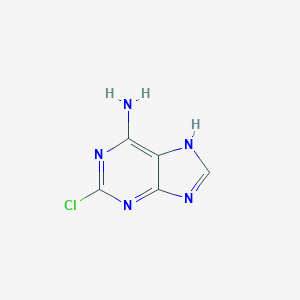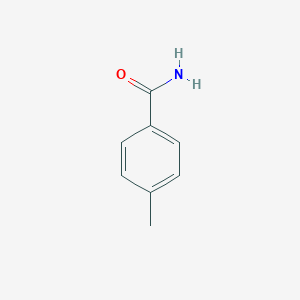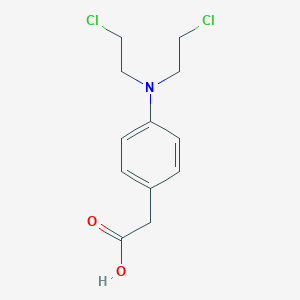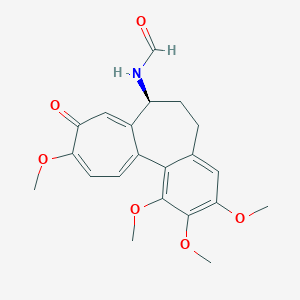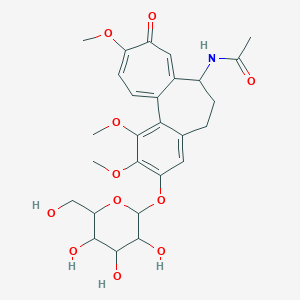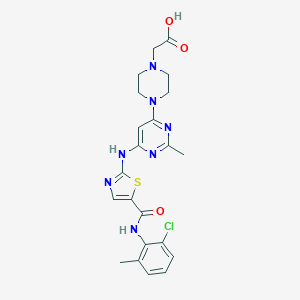
Dasatinib Carboxylic Acid
Vue d'ensemble
Description
Dasatinib Carboxylic Acid is an oxidative metabolite of Dasatinib . Dasatinib is a tyrosine kinase inhibitor used for the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia . It inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .
Synthesis Analysis
The synthesis process of Dasatinib includes the step of reacting the compound of formula I with that of formula II to obtain the compound of formula III . Derivatives of Dasatinib were synthesized via esterification with 25 carboxylic acids . The synthetic method of Dasatinib also involves hydroxyl protection agents .Molecular Structure Analysis
Dasatinib has a molecular structure that includes a 2-methylpyrimidine which is substituted at position 4 by the primary amino group of 2-amino-1,3-thiazole-5-carboxylic acid and at position 6 by a 4-(2-hydroxyethyl)piperazin-1-yl group . The molecular formula of Dasatinib is C22H26ClN7O2S .Chemical Reactions Analysis
Dasatinib underwent degradation in the stress conditions of hydrolysis (acid, alkali), photolytic, thermolytic, and oxidation . A new degradation product (unknown impurity) at RRT 0.22 was formed under the acid and alkali stress conditions .Physical And Chemical Properties Analysis
Dasatinib is an oral, once-daily tyrosine kinase inhibitor. It is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . The absolute bioavailability of Dasatinib in humans is unknown due to the lack of an intravenous formulation .Applications De Recherche Scientifique
Specific Scientific Field
Application Summary
Dasatinib is a 2nd generation Tyrosine Kinase Inhibitor (TKI) that has the potential to treat numerous forms of leukemic and cancer patients . It is 300 times more potent than imatinib .
Methods of Application
Dasatinib acts as a 2nd line therapy for Philadelphia chromosome-positive acute lymphoblastic leukemia as well as for chronic accelerated myeloid leukemia . It also blocks Breakpoint Cluster Region-Abelson (BCR-ABL), KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT gene), and SRC Family Kinases (SFK) and also acts on imatinib resistance cells .
Results or Outcomes
Dasatinib has shown potential in treating various forms of cancer, particularly those resistant to imatinib .
Treatment of Corneal Neovascularization
Specific Scientific Field
Application Summary
Dasatinib, a poorly water-soluble tyrosine kinase inhibitor with dual Src family kinase and platelet derived growth factor receptor inhibiting capability, has great potential in the treatment of Corneal Neovascularization (CNV) .
Methods of Application
In this study, dasatinib was successfully encapsulated into a nanostructured lipid carrier (Dasa-NLC). The NLC increased the solubility of dasatinib by more than 1220 times, sustained the drug release, reduced the ocular toxicity and facilitated its penetration into the cornea .
Results or Outcomes
Dasa-NLC significantly inhibited the proliferation, migration and tube formation of HUVEC cells, the three most important angiogenesis-related cellular changes of the CNV . The development of the CNV and pathological changes of the cornea were significantly inhibited .
Protein Tyrosine Kinase Inhibitors
Specific Scientific Field
Application Summary
Dasatinib derivatives have been synthesized by esterification with 25 carboxylic acids, including amino acids and fatty acids, to interact with more diverse sites and improve specificity . This has led to the development of potent protein tyrosine kinase inhibitors .
Methods of Application
The dasatinib-L-arginine derivative (Das-R, 7) was found to be the most potent of the inhibitors tested, with IC50 values of 4.4, <0.25, and <0.45 nm against Csk, Src, and Abl kinases, respectively .
Results or Outcomes
Many compounds displayed increased selectivity toward Src over Abl. Compounds 15 (Das-glutamic acid) and 13 (Das-cysteine) demonstrated the largest gains (10.2 and 10.3 Abl/Src IC50 ratios) .
Anti-Leukemic Effects
Specific Scientific Field
Application Summary
Dasatinib is a new, oral, and multi-targeted inhibitor of tyrosine kinase, which has time-dependent properties for showing anti-leukemic effects .
Methods of Application
Dasatinib improves prognosis after 12.8 h exposure to the drug . It acts as a 1st line treatment for Chronic Myeloid Leukemia (CML) patients and various kinds of other cancerous patients .
Results or Outcomes
Dasatinib has shown its influence on T-cell function and its consequences, it has the property to suppress the immune cells or act as an immunosuppressant .
Protein Tyrosine Kinase Inhibitors
Specific Scientific Field
Application Summary
Dasatinib derivatives have been synthesized by esterification with 25 carboxylic acids, including amino acids and fatty acids, to interact with more diverse sites and improve specificity . This has led to the development of potent protein tyrosine kinase inhibitors .
Methods of Application
The dasatinib-L-arginine derivative (Das-R, 7) was found to be the most potent of the inhibitors tested, with IC50 values of 4.4, <0.25, and <0.45 nm against Csk, Src, and Abl kinases, respectively .
Results or Outcomes
Many compounds displayed increased selectivity toward Src over Abl. Compounds 15 (Das-glutamic acid) and 13 (Das-cysteine) demonstrated the largest gains (10.2 and 10.3 Abl/Src IC50 ratios) .
Anti-Leukemic Effects
Specific Scientific Field
Application Summary
Dasatinib is a new, oral, and multi-targeted inhibitor of tyrosine kinase, which has time-dependent properties for showing anti-leukemic effects and also improves prognosis after 12.8 h exposure to the drug .
Methods of Application
Dasatinib acts as a 1st line treatment for Chronic Myeloid Leukemia (CML) patients and various kinds of other cancerous patients .
Results or Outcomes
Dasatinib has shown its influence on T-cell function and its consequences, it has the property to suppress the immune cells or act as an immunosuppressant .
Safety And Hazards
Dasatinib is classified under GHS as causing skin irritation, serious eye damage, suspected of causing cancer, suspected of damaging fertility or the unborn child, and causes damage to organs (Gastro-intestinal system) through prolonged or repeated exposure . It also poses a short-term (acute) aquatic hazard and a long-term (chronic) aquatic hazard .
Orientations Futures
Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . This review summarizes current knowledge of the clinical pharmacokinetics variation, exposure-response relationships, and analytical method for individualized dosing of Dasatinib, in particular with respect to therapeutic drug monitoring .
Propriétés
IUPAC Name |
2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCDXJFWSYUNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474430 | |
| Record name | Dasatinib Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dasatinib Carboxylic Acid | |
CAS RN |
910297-53-9 | |
| Record name | 2-(4-(6-((5-((2-Chloro-6-methyl-phenyl)carbamoyl)thiazol-2-yl)amino)-2-methyl-pyrimidin-4-yl)piperazin-1-yl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasatinib Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(6-((5-((2-CHLORO-6-METHYL-PHENYL)CARBAMOYL)THIAZOL-2-YL)AMINO)-2-METHYL-PYRIMIDIN-4-YL)PIPERAZIN-1-YL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83FL89EU88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

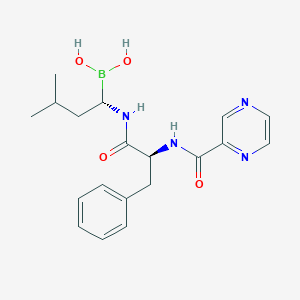
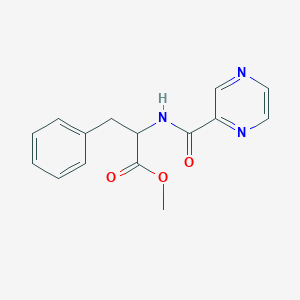
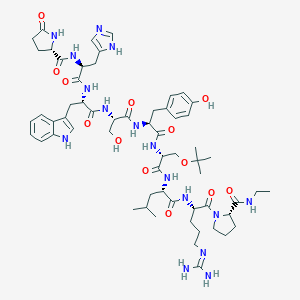
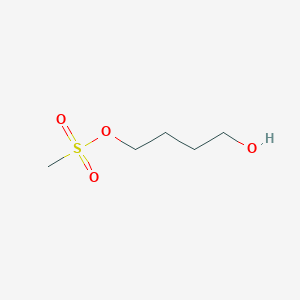
![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)
